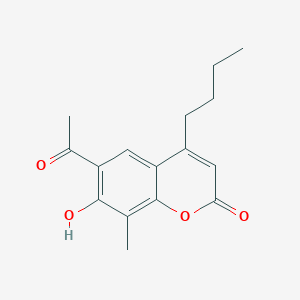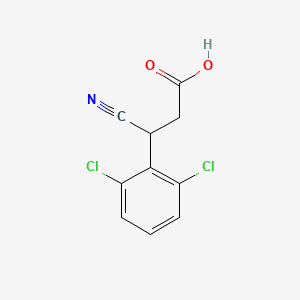
3-(2,6-Dichlorophenyl)-3-cyanopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dichlorophenyl)-3-cyanopropanoic acid, also known as DCPA, is a chemical compound that is widely used in agriculture as a herbicide. It belongs to the family of phenoxy herbicides and is known for its selective control of annual grasses and broadleaf weeds in various crops. In recent years, the scientific community has shown a growing interest in DCPA due to its potential applications in the field of cancer research and drug development.
Wissenschaftliche Forschungsanwendungen
Natural Products and Biological Activities
- Natural Product Isolation : A study isolated highly chlorinated aromatic compounds, including derivatives similar to 3-(2,6-Dichlorophenyl)-3-cyanopropanoic acid, from the terrestrial cyanobacterium Fischerella ambigua. These compounds showed moderate activity against Trypanosoma rhodesiense (Wright, Papendorf, & König, 2005).
Chemical Properties and Synthesis
- Crystal Structure and Inhibition Properties : Research on oximino(2,6-dichlorophenyl)acetonitrile, a related compound, revealed its potent inhibition properties against Carbonyl Reductase, an enzyme involved in resistance to anticancer treatments. The study also examined its weak acid properties and crystal structure (Amankrah et al., 2021).
- DNA-based Nanodevices : 2-(4-chlorophenyl)-2-cyanopropanoic acid (CPA), a chemically similar compound, was used to control the operation of DNA-based nanodevices in a pH-responsive manner (Mariottini et al., 2021).
Pharmaceutical and Medical Applications
- Antibacterial Properties : A study focused on the synthesis and biological activity of a compound structurally similar to 3-(2,6-Dichlorophenyl)-3-cyanopropanoic acid, showing potent antibacterial properties, particularly against anaerobic bacteria (Dickens et al., 1991).
Environmental and Industrial Applications
- Nitrile Synthesis from Biomass : A study on the synthesis of 3-cyanopropanoic acid from glutamic acid using vanadium chloroperoxidase highlights the potential of similar compounds in creating bio-succinonitrile and bio-acrylonitrile, key intermediates for industrial applications (But et al., 2012).
Eigenschaften
IUPAC Name |
3-cyano-3-(2,6-dichlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c11-7-2-1-3-8(12)10(7)6(5-13)4-9(14)15/h1-3,6H,4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWHUIXGTIEHQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CC(=O)O)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dichlorophenyl)-3-cyanopropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2360309.png)
![3-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B2360310.png)
![3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one](/img/structure/B2360312.png)
![1-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2360315.png)
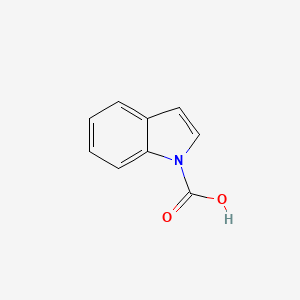
![4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360318.png)
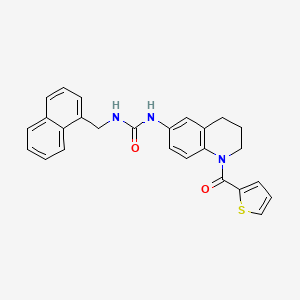
![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde](/img/structure/B2360321.png)
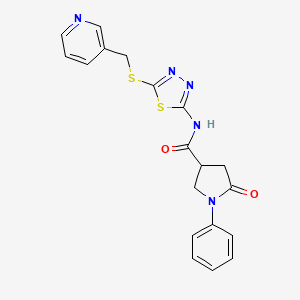
![6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2360323.png)
![2,5-Dichloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2360325.png)
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2360327.png)
![1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2360328.png)
